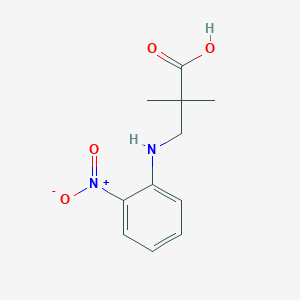
2,2-Dimethyl-3-(2-nitroanilino)propanoic acid
カタログ番号 B2614653
CAS番号:
1549477-31-7
分子量: 238.243
InChIキー: MWUFPXJUKXAKJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,2-Dimethyl-3-(2-nitroanilino)propanoic acid” is an organic compound with potential functional groups including a carboxylic acid, an amine, and a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the properties common to molecules with carboxylic acid, amine, and nitro groups .科学的研究の応用
Nitrosamines and Water Technology
- Nitrosamines in Water : Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have garnered attention due to their presence as disinfection by-products in chloraminated waters and pose significant health risks. Research has focused on their occurrence, formation mechanisms, and removal strategies from water, highlighting the importance of understanding and managing nitrosamines in water technology for public health protection (Nawrocki & Andrzejewski, 2011).
Chemical Recycling of Carbon Dioxide
- Recycling CO2 to Fuels : The chemical recycling of carbon dioxide into fuels represents a promising strategy for reducing greenhouse gas emissions. This approach, which aims to produce alcohols using solar energy, is seen as a long-term objective to complement carbon sequestration and storage efforts, with implications for environmental sustainability and energy security (Centi & Perathoner, 2009).
Wastewater Management
- Using Free Nitrous Acid (FNA) : Advances in understanding the inhibitory and biocidal effects of free nitrous acid (FNA) on microorganisms have led to the development of FNA-based applications for improving wastewater management. These applications range from controlling sewer corrosion and odor to enhancing sludge reduction and energy recovery, demonstrating the potential of FNA in enhancing wastewater system performance (Duan et al., 2019).
Photosensitive Protecting Groups
- Photosensitive Protecting Groups : The use of photosensitive protecting groups such as 2-nitrobenzyl and 3-nitrophenyl in synthetic chemistry has shown promise for future applications. These groups allow for the controlled release of active molecules in response to light, highlighting the potential for innovative approaches in chemical synthesis and drug delivery systems (Amit, Zehavi, & Patchornik, 1974).
Dimethyl Ether as an Alternative Fuel
- Dimethyl Ether (DME) in Engines : The application of dimethyl ether (DME) in compression ignition engines as an alternative fuel has been explored due to its environmental benefits and energy security implications. DME combustion results in low emissions of NOx, HC, CO, and particularly PM, due to its superior atomization and vaporization characteristics compared to conventional diesel. This research underscores the potential of DME in transforming the automotive and energy sectors (Park & Lee, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,2-dimethyl-3-(2-nitroanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,10(14)15)7-12-8-5-3-4-6-9(8)13(16)17/h3-6,12H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUFPXJUKXAKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(2-nitroanilino)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Ethoxy-4-(methylsulfonyl)aniline
1340042-17-2
3-Chloropyrazine-2-sulfonamide
1897428-21-5

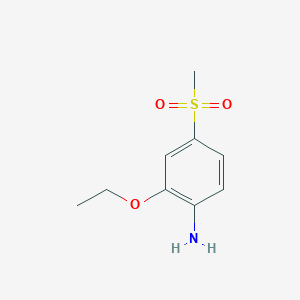
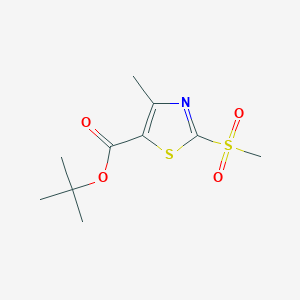
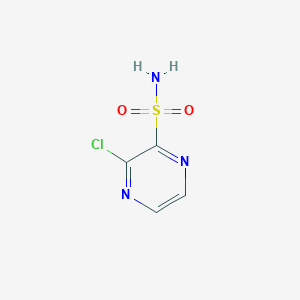
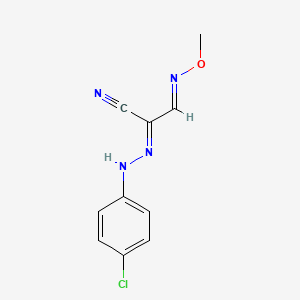
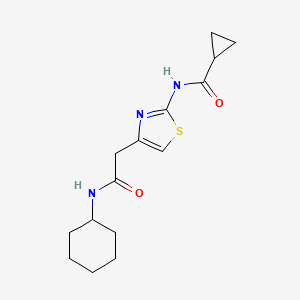
![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2614581.png)
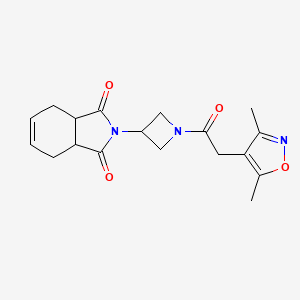
![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2614583.png)
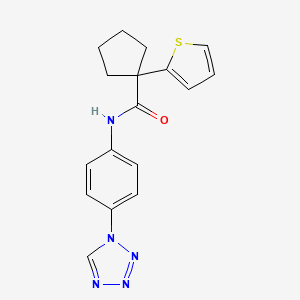
![N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2614586.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2614587.png)

![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2614593.png)